molecular formula C14H10ClF3O B8789478 2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene CAS No. 42874-96-4

2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene

Cat. No.: B8789478
CAS No.: 42874-96-4
M. Wt: 286.67 g/mol
InChI Key: CSXRLIIXUVVUTK-UHFFFAOYSA-N
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Description

2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro group, a methylphenoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzene, 3-methylphenol, and trifluoromethylating agents.

    Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures (e.g., 80-120°C).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Sodium hydroxide, potassium carbonate, DMF, THF, elevated temperatures.

    Oxidation Reactions: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature or elevated temperatures.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with various functional groups.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of amines from nitro derivatives.

Scientific Research Applications

2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(4-methylphenoxy)-4-(trifluoromethyl)benzene
  • 2-chloro-1-(3-methylphenoxy)-3-(trifluoromethyl)benzene
  • 2-chloro-1-(3-methylphenoxy)-4-(difluoromethyl)benzene

Uniqueness

2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the chloro, methylphenoxy, and trifluoromethyl groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

42874-96-4

Molecular Formula

C14H10ClF3O

Molecular Weight

286.67 g/mol

IUPAC Name

2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C14H10ClF3O/c1-9-3-2-4-11(7-9)19-13-6-5-10(8-12(13)15)14(16,17)18/h2-8H,1H3

InChI Key

CSXRLIIXUVVUTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

73 parts by weight of potassium 3-cresolate, 107 parts by weight of 3,4-dichlorobenzotrifluoride and 6.9 parts by weight of potassium carbonate in 500 parts by volume of dimethylsulfoxide were stirred at 140° C. for 8 hours. The reaction mixture was cooled to room temperature and was poured into 2,000 parts by volume of water. The oily residue was taken up in ether, and the organic phase was dried with magnesium sulfate, filtered, and concentrated under reduced pressure. Fractional distillation gave 120 parts by weight (84% of theory) of 3-(2'-chloro-4'-trifluoromethylphenoxy)-toluene of boiling point 91°-96° C./0.1 bar and refractive index nD25 : 1.5268.
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Synthesis routes and methods II

Procedure details

reacting the salt of m-cresol with 3,4-dichlorobenzotrifluoride to form a 3-(2-chloro-4-trifluoromethylphenoxy)toluene;
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